molecular formula C33H33N9 B458497 1-[4,6-bis(2,5,6-trimethyl-1H-benzimidazol-1-yl)-1,3,5-triazin-2-yl]-2,5,6-trimethyl-1H-benzimidazole

1-[4,6-bis(2,5,6-trimethyl-1H-benzimidazol-1-yl)-1,3,5-triazin-2-yl]-2,5,6-trimethyl-1H-benzimidazole

Katalognummer: B458497
Molekulargewicht: 555.7g/mol
InChI-Schlüssel: ZXNVBESIYGDWLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4,6-bis(2,5,6-trimethyl-1H-benzimidazol-1-yl)-1,3,5-triazin-2-yl]-2,5,6-trimethyl-1H-benzimidazole is a complex organic compound characterized by its unique structure, which includes three benzimidazole groups attached to a triazine core

Vorbereitungsmethoden

The synthesis of 1-[4,6-bis(2,5,6-trimethyl-1H-benzimidazol-1-yl)-1,3,5-triazin-2-yl]-2,5,6-trimethyl-1H-benzimidazole typically involves the reaction of 2,5,6-trimethyl-1H-benzimidazole with a triazine derivative under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound .

Analyse Chemischer Reaktionen

1-[4,6-bis(2,5,6-trimethyl-1H-benzimidazol-1-yl)-1,3,5-triazin-2-yl]-2,5,6-trimethyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-[4,6-bis(2,5,6-trimethyl-1H-benzimidazol-1-yl)-1,3,5-triazin-2-yl]-2,5,6-trimethyl-1H-benzimidazole has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[4,6-bis(2,5,6-trimethyl-1H-benzimidazol-1-yl)-1,3,5-triazin-2-yl]-2,5,6-trimethyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various chemical and biological processes. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 1-[4,6-bis(2,5,6-trimethyl-1H-benzimidazol-1-yl)-1,3,5-triazin-2-yl]-2,5,6-trimethyl-1H-benzimidazole stands out due to its unique structure and properties. Similar compounds include:

    2,5,6-Trimethyl-1H-benzimidazole: A simpler compound with fewer functional groups.

    1,3,5-Triazine derivatives: Compounds with different substituents on the triazine core.

Eigenschaften

Molekularformel

C33H33N9

Molekulargewicht

555.7g/mol

IUPAC-Name

1-[4,6-bis(2,5,6-trimethylbenzimidazol-1-yl)-1,3,5-triazin-2-yl]-2,5,6-trimethylbenzimidazole

InChI

InChI=1S/C33H33N9/c1-16-10-25-28(13-19(16)4)40(22(7)34-25)31-37-32(41-23(8)35-26-11-17(2)20(5)14-29(26)41)39-33(38-31)42-24(9)36-27-12-18(3)21(6)15-30(27)42/h10-15H,1-9H3

InChI-Schlüssel

ZXNVBESIYGDWLO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C)C3=NC(=NC(=N3)N4C(=NC5=C4C=C(C(=C5)C)C)C)N6C(=NC7=C6C=C(C(=C7)C)C)C

Kanonische SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C)C3=NC(=NC(=N3)N4C(=NC5=C4C=C(C(=C5)C)C)C)N6C(=NC7=C6C=C(C(=C7)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.